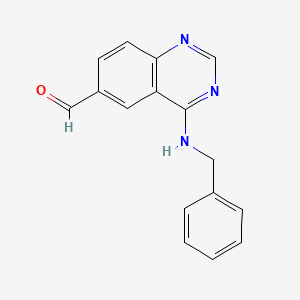

4-(Benzylamino)quinazoline-6-carbaldehyde

Beschreibung

Eigenschaften

CAS-Nummer |

648449-12-1 |

|---|---|

Molekularformel |

C16H13N3O |

Molekulargewicht |

263.29 g/mol |

IUPAC-Name |

4-(benzylamino)quinazoline-6-carbaldehyde |

InChI |

InChI=1S/C16H13N3O/c20-10-13-6-7-15-14(8-13)16(19-11-18-15)17-9-12-4-2-1-3-5-12/h1-8,10-11H,9H2,(H,17,18,19) |

InChI-Schlüssel |

XABBGPHIXYNZCN-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)CNC2=NC=NC3=C2C=C(C=C3)C=O |

Herkunft des Produkts |

United States |

Advanced Spectroscopic and Crystallographic Elucidation of 4 Benzylamino Quinazoline 6 Carbaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, detailed information about the chemical environment, connectivity, and spatial relationships of atoms can be obtained.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 4-(Benzylamino)quinazoline-6-carbaldehyde is expected to exhibit distinct signals corresponding to each unique proton in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons.

Expected ¹H NMR Data:

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Aldehyde CHO | 9.5 - 10.5 | Singlet (s) | N/A |

| Quinazoline (B50416) H-2 | 8.5 - 9.0 | Singlet (s) | N/A |

| Quinazoline H-5 | 8.0 - 8.5 | Doublet (d) | ~8.0 - 9.0 |

| Quinazoline H-7 | 7.8 - 8.2 | Doublet of doublets (dd) | ~8.0 - 9.0, ~1.5 - 2.0 |

| Quinazoline H-8 | 7.5 - 7.9 | Doublet (d) | ~8.0 - 9.0 |

| Benzylamino NH | 5.5 - 6.5 | Triplet (t) or Broad Singlet (br s) | ~5.0 - 6.0 (if triplet) |

| Benzyl (B1604629) CH₂ | 4.5 - 5.0 | Doublet (d) | ~5.0 - 6.0 |

| Benzyl Aromatic H | 7.2 - 7.5 | Multiplet (m) | N/A |

The aldehyde proton is anticipated to be the most downfield-shifted signal due to the strong deshielding effect of the carbonyl group. The protons on the quinazoline ring will appear in the aromatic region, with their specific shifts and coupling patterns determined by their positions relative to the nitrogen atoms and the electron-withdrawing aldehyde group. The benzylamino protons will show characteristic signals for the NH and CH₂ groups, with the NH proton's multiplicity and broadness depending on the solvent and exchange rate. The five protons of the benzyl ring will likely appear as a complex multiplet.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Expected ¹³C NMR Data:

| Carbon Assignment | Expected Chemical Shift (ppm) |

| Aldehyde C=O | 190 - 200 |

| Quinazoline C-4 | 155 - 165 |

| Quinazoline C-2 | 150 - 160 |

| Quinazoline C-8a | 145 - 155 |

| Quinazoline C-6 | 135 - 145 |

| Benzyl Aromatic C (ipso) | 135 - 140 |

| Quinazoline C-5 | 130 - 140 |

| Quinazoline C-7 | 125 - 135 |

| Benzyl Aromatic C (ortho, meta, para) | 120 - 130 |

| Quinazoline C-4a | 115 - 125 |

| Quinazoline C-8 | 110 - 120 |

| Benzyl CH₂ | 45 - 55 |

The carbonyl carbon of the aldehyde is expected at the most downfield position. The carbons of the quinazoline and benzyl rings will resonate in the aromatic region, with quaternary carbons generally showing weaker signals. The benzylic CH₂ carbon will appear in the aliphatic region.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign all proton and carbon signals, two-dimensional NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, correlations would be expected between the coupled protons on the quinazoline ring (H-5, H-7, H-8) and within the benzyl ring. A key correlation would also be observed between the NH proton and the benzylic CH₂ protons of the benzylamino group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of the carbons attached to protons, such as the CH₂ of the benzyl group and the various CH groups of the aromatic rings.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This is crucial for identifying the connectivity of the different fragments of the molecule. For example, the aldehyde proton should show a correlation to the C-6 carbon of the quinazoline ring. The benzylic CH₂ protons would be expected to show correlations to the C-4 of the quinazoline ring and the ipso-carbon of the benzyl ring.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Expected IR Absorption Bands:

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (amine) | 3300 - 3500 | Medium |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium to Weak |

| C-H Stretch (aldehyde) | 2720 - 2820 | Medium to Weak |

| C=O Stretch (aldehyde) | 1680 - 1710 | Strong |

| C=N and C=C Stretch (quinazoline ring) | 1500 - 1650 | Medium to Strong |

| C=C Stretch (benzyl ring) | 1450 - 1600 | Medium |

| C-N Stretch (amine) | 1250 - 1350 | Medium |

The IR spectrum would be expected to show a characteristic strong absorption for the aldehyde carbonyl group. The N-H stretching of the secondary amine would also be a key feature. Aromatic C-H stretches and the characteristic C-H stretches of the aldehyde group would also be present, along with a complex fingerprint region containing various C=C, C=N, and C-N stretching and bending vibrations. nih.gov

Mass Spectrometry for Precise Molecular Mass Determination

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and formula.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a very accurate measurement of the molecular mass, which can be used to determine the elemental composition of the molecule.

Expected HRMS Data:

The molecular formula of this compound is C₁₆H₁₃N₃O. The expected exact mass can be calculated as follows:

(16 x 12.000000) + (13 x 1.007825) + (3 x 14.003074) + (1 x 15.994915) = 263.10586 g/mol

An HRMS experiment would be expected to yield a molecular ion peak ([M+H]⁺) at m/z 264.11369, confirming the elemental composition. The fragmentation pattern in the mass spectrum would likely show losses of fragments corresponding to the benzyl group and the aldehyde group, further corroborating the proposed structure.

Electron Ionization Mass Spectrometry (EI-MS)

The characterization of this compound by Electron Ionization Mass Spectrometry (EI-MS) would be crucial for confirming its molecular weight and elucidating its fragmentation pattern. In a typical EI-MS analysis, the molecule would be bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and various fragment ions.

The molecular weight of this compound is 263.29 g/mol . Therefore, the mass spectrum would be expected to show a molecular ion peak at an m/z (mass-to-charge ratio) of approximately 263. Subsequent fragmentation would likely involve characteristic losses from the parent structure.

A hypothetical fragmentation pattern could include:

Loss of the formyl group (-CHO): Cleavage of the aldehyde group would result in a significant fragment.

Cleavage of the benzyl group: The bond between the benzylic carbon and the amino nitrogen could break, leading to fragments corresponding to the benzyl cation or the quinazoline amine radical cation.

Fragmentation of the quinazoline ring: The bicyclic quinazoline core could undergo characteristic ring-opening and fragmentation pathways.

Without experimental data, a definitive fragmentation table and detailed analysis remain speculative.

Single-Crystal X-ray Diffraction for Definitive Three-Dimensional Structure and Conformation

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. To perform this analysis on this compound, a high-quality single crystal of the compound would be required.

The analysis would provide key structural parameters, including:

Crystallographic Data: This includes the crystal system (e.g., monoclinic, orthorhombic), space group, and unit cell dimensions (a, b, c, α, β, γ).

Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule would be obtained, confirming the connectivity and bonding characteristics.

Intermolecular Interactions: The analysis would identify and characterize any non-covalent interactions, such as hydrogen bonds (e.g., involving the amine N-H or the aldehyde C=O) and π-π stacking interactions between aromatic rings, which dictate how the molecules pack in the crystal lattice.

A data table summarizing these findings would typically be generated. However, as no published crystal structure for this compound is available, such a table cannot be constructed.

Theoretical and Computational Chemistry Approaches to 4 Benzylamino Quinazoline 6 Carbaldehyde

Quantum Chemical Calculations for Electronic and Geometric Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-(benzylamino)quinazoline-6-carbaldehyde at the molecular level.

Density Functional Theory (DFT) for Molecular Optimization and Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For quinazoline (B50416) derivatives, DFT calculations, often using the B3LYP functional with a 6-31G(d,p) basis set, are employed to determine the optimized molecular geometry. nih.gov This process identifies the most stable conformation of the molecule by minimizing its energy.

Theoretical calculations of vibrational frequencies (IR) and nuclear magnetic resonance (NMR) chemical shifts can be compared with experimental data to validate the accuracy of the computed structure. nih.gov This correlation between theoretical and experimental parameters provides confidence in the predicted molecular properties. nih.gov

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Energy Gap)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. nih.govresearchgate.net The energy difference between these orbitals, known as the HOMO-LUMO gap, provides valuable information about the molecule's electronic properties and reactivity. researchgate.netresearchgate.net

A smaller HOMO-LUMO gap generally indicates a higher reactivity and a greater ease of electronic excitation. nih.gov For instance, a related quinazoline alkaloid was found to have a very small HOMO-LUMO energy gap of 0.094 eV, suggesting a highly reactive nature. nih.gov The analysis of these orbitals helps in understanding the charge transfer characteristics within the molecule. researchgate.net

Table 1: Frontier Molecular Orbital Data for a Quinazoline Alkaloid nih.gov

| Parameter | Value (eV) |

| HOMO Energy | - |

| LUMO Energy | - |

| HOMO-LUMO Energy Gap | 0.094 |

| Global Electrophilicity Index (ω) | 0.012 |

Data obtained using B3LYP/6-31G (d,p) level of theory.

Dipole Moment and Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution around a molecule. nih.govresearchgate.net It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. researchgate.net This information is critical for understanding intermolecular interactions, such as hydrogen bonding and van der Waals forces, which are essential for ligand-receptor binding. researchgate.net The MEP map reveals the sites most likely to be involved in chemical reactions and biological interactions. nih.govresearchgate.net

Molecular Modeling and Simulation Studies

Molecular modeling and simulations are indispensable tools for predicting how this compound might interact with biological systems.

Molecular Docking for Ligand-Target Interactions and Mechanistic Insights

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. nih.govresearchgate.net This method is widely used to understand the binding modes of potential drug candidates and to screen virtual libraries of compounds for their binding affinity to a specific target. nih.govresearchgate.net

For quinazoline derivatives, docking studies have been instrumental in elucidating their interactions with various cancer-related targets, including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.govarabjchem.org These studies can predict the binding energy, which is an estimate of the strength of the interaction, and identify key amino acid residues in the binding site that form hydrogen bonds or other interactions with the ligand. nih.govnih.gov For example, docking studies of 4-anilino quinazolines with EGFR tyrosine kinase have shown significant binding affinities, suggesting their potential as inhibitors. nih.gov

Table 2: Example of Molecular Docking Results for Quinazoline Derivatives against EGFR

| Compound | Binding Energy (kcal/mol) |

| SGQ4 | -7.46 |

| DMUQ5 | -7.31 |

| 6AUQ6 | -6.85 |

| PTQ8 | -6.74 |

| Erlotinib (Standard) | -3.84 |

Data from a study on 4-anilino quinazolines. nih.gov

Molecular Dynamics Simulations for Conformational Landscapes and Stability

Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time, offering insights into its stability and flexibility. nih.govresearchgate.netnih.gov By simulating the movements of atoms and molecules, MD can reveal the conformational changes that occur upon ligand binding and assess the stability of the interactions predicted by molecular docking. researchgate.netnih.gov

For quinazoline derivatives, MD simulations have been used to investigate the stability of their complexes with targets like EGFR and VEGFR-2. arabjchem.orgsemanticscholar.org The Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are key parameters analyzed in MD simulations. researchgate.net A stable RMSD plot over the simulation time suggests that the ligand remains bound in a stable conformation, while the RMSF plot highlights the flexibility of different parts of the protein and ligand. researchgate.net These simulations have confirmed the stability of complexes formed between quinazoline derivatives and their target proteins, further supporting their potential as therapeutic agents. nih.govarabjchem.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net In the context of this compound and its analogues, QSAR studies are instrumental in predicting the biological activities of newly designed molecules, thereby accelerating the drug discovery process. nih.govresearchgate.net These models are built by correlating variations in the physicochemical properties (descriptors) of the molecules with their observed biological responses.

The fundamental principle of QSAR is that the biological activity of a chemical is a function of its molecular structure. By quantifying structural features, such as electronic, steric, and hydrophobic properties, it is possible to develop predictive models. researchgate.net For quinazoline derivatives, QSAR models have been successfully employed to predict their potential as anticancer agents, kinase inhibitors, and other therapeutic agents. nih.govnih.gov

A typical QSAR study involves the following steps:

Data Set Selection: A series of structurally related compounds with known biological activities (e.g., IC50 values) is compiled.

Molecular Descriptor Calculation: A wide range of descriptors representing different aspects of the molecular structure are calculated for each compound.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation that links the descriptors to the biological activity. researchgate.net

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its reliability. nih.gov

For instance, in the study of quinazoline derivatives as epidermal growth factor receptor (EGFR) inhibitors, 2D-QSAR analysis was conducted on a set of 31 molecules. The developed models were validated through internal, external, Y-randomization, and applicability domain validations. nih.gov These validated models can then be used to predict the activity of new, unsynthesized analogues of this compound, guiding the design of more potent compounds. nih.govnih.gov Structure-activity relationship analyses have indicated that substitutions at the C-6 position of the quinazoline ring can significantly influence the biological activity. nih.gov

Table 1: Key Aspects of QSAR Modeling for Quinazoline Analogues

| Step | Description | Relevance to this compound |

| Data Set | A collection of quinazoline derivatives with measured biological activities. | Analogues with variations at the 6-carbaldehyde and benzylamino moieties would be included. |

| Descriptors | Numerical values representing molecular properties (e.g., electronic, steric, hydrophobic). | Descriptors would capture the influence of the benzylamino and carbaldehyde groups on activity. |

| Modeling | Statistical methods (e.g., MLR) to create a predictive equation. researchgate.net | A mathematical model to predict the biological activity of novel this compound analogues. |

| Validation | Rigorous testing of the model's predictive ability. nih.gov | Ensures that the model can reliably guide the design of new, potentially more active compounds. |

Advanced Cheminformatics and Machine Learning Applications in Quinazoline Research

The fields of cheminformatics and machine learning are revolutionizing drug discovery, and their application to quinazoline research is no exception. These advanced computational tools offer powerful methods for analyzing large datasets of chemical information, predicting compound properties, and generating novel molecular structures with desired biological activities. nih.govmdpi.com

Cheminformatics encompasses the use of computational methods to manage, analyze, and model chemical and biological data. In the context of quinazoline research, cheminformatics tools are used for:

Virtual Screening: To rapidly screen large libraries of virtual compounds to identify those with a high probability of binding to a specific biological target.

Pharmacophore Modeling: To identify the essential three-dimensional arrangement of functional groups responsible for the biological activity of quinazoline derivatives.

ADMET Prediction: To predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of quinazoline-based compounds at an early stage of drug development. nih.gov

Machine Learning (ML) , a subset of artificial intelligence, enables computers to learn from data and make predictions without being explicitly programmed. nih.gov In recent years, various ML algorithms, including Random Forest, Support Vector Machines (SVM), and Deep Neural Networks (DNN), have been increasingly applied in QSAR studies and other areas of drug discovery. nih.govnih.govnih.gov

For quinazoline research, machine learning models can be trained on existing data of quinazoline derivatives and their biological activities to:

Develop more accurate QSAR models: ML algorithms can often capture complex, non-linear relationships between molecular structure and activity that traditional methods may miss. nih.gov

Predict biological activities: Once trained, these models can predict the activity of new quinazoline compounds, including analogues of this compound. mdpi.com

Generate novel molecular structures: Generative ML models can be used to design entirely new quinazoline-based molecules that are optimized for specific biological targets.

The integration of cheminformatics and machine learning provides a powerful framework for accelerating the discovery and development of new quinazoline-based therapeutic agents. researchgate.netmdpi.com By leveraging these advanced computational approaches, researchers can more efficiently navigate the vast chemical space and focus their synthetic efforts on the most promising candidates.

Table 2: Advanced Computational Tools in Quinazoline Research

| Computational Approach | Application in Quinazoline Research | Example |

| Virtual Screening | Identifying potential hit compounds from large databases. | Screening a virtual library for novel EGFR inhibitors based on the quinazoline scaffold. |

| Pharmacophore Modeling | Defining the key structural features for biological activity. | Developing a pharmacophore model for HER2-selective quinazoline inhibitors. nih.gov |

| ADMET Prediction | Assessing the drug-like properties of new compounds. nih.gov | Predicting the metabolic stability and potential toxicity of novel this compound analogues. |

| Machine Learning QSAR | Building highly predictive models of biological activity. nih.gov | Using a Random Forest model to predict the anticancer activity of a series of quinazoline derivatives. nih.gov |

| Generative Models | Designing novel molecules with desired properties. | Creating new quinazoline structures optimized for high potency and selectivity against a specific kinase. |

Structure Activity Relationship Sar Investigations of 4 Benzylamino Quinazoline 6 Carbaldehyde Analogues

Systematic Substituent Effects on the Quinazoline (B50416) Ring System (e.g., Positions 2, 3, 4, 6, 8)

The quinazoline nucleus serves as the foundational scaffold, and substitutions at its various positions (2, 3, 4, 6, and 8) have been shown to significantly modulate the biological activity of its derivatives. nih.gov These modifications can influence the compound's electronic properties, steric profile, and potential for hydrogen bonding, all of which are critical for its interaction with biological targets. nih.gov

Position 2: The C2 position of the quinazoline ring offers a valuable site for modification. Studies on related quinazolinone derivatives have shown that the introduction of electron-donating groups at this position is generally more favorable for activity than electron-withdrawing groups. acs.org For instance, the presence of a methyl or thiol group at C2 has been found to be essential for the antimicrobial activities of some quinazolinone analogues. nih.gov In the context of anticancer activity, particularly as kinase inhibitors, substitutions at the C2 position can influence selectivity and potency. While some studies suggest that small alkyl or aromatic groups are preferred, others have explored the introduction of more complex moieties to enhance target engagement. wikipedia.orgacs.org

Position 3: The N3 position of the quinazoline ring is another critical point for substitution, particularly in quinazolinone derivatives. The presence of a substituted aromatic ring at this position is often crucial for antimicrobial activity. nih.gov In the case of 4-aminoquinazolines, the N3 atom, along with the N1 atom, plays a key role in forming hydrogen bonds with the hinge region of protein kinases, a critical interaction for inhibitory activity. rsc.org

Position 4: The C4 position is arguably one of the most critical for the biological activity of this class of compounds. The presence of an amino group at this position is a common feature in many biologically active quinazolines, including numerous kinase inhibitors. nih.gov The nature of the substituent on this amino group, such as the benzylamino moiety in the parent compound, is a key determinant of activity and selectivity. This is largely due to the interactions this group makes within the ATP-binding pocket of target kinases. mdpi.com The regioselectivity of substitution at C4 is a well-established principle in the synthesis of these compounds, with the C4 position being more susceptible to nucleophilic attack than the C2 position in 2,4-dichloroquinazoline (B46505) precursors. mdpi.com

Position 6: The C6 position, where the carbaldehyde group is located in the parent compound, is a strategic site for modulating activity. The introduction of substituents at this position can influence the electronic properties of the entire ring system and provide additional points of interaction with biological targets. For example, in the development of EGFR kinase inhibitors, the introduction of electron-donating groups at positions 6 and 7 has been shown to be favorable for activity. rsc.org Furthermore, in the context of anti-MERS-CoV agents, substitutions at the C6 position of 4-anilinoquinazolines have been extensively explored, with various benzylamine (B48309) analogues showing significant inhibitory effects. rsc.org The presence of a nitro group at C6 has also been reported to increase the activity of certain quinazoline derivatives. acs.org

Position 8: The C8 position of the quinazoline ring also presents an opportunity for structural modification. The introduction of halogen atoms, such as iodine, at positions 6 and 8 has been shown to significantly improve the antibacterial activity of certain quinazolinone derivatives. nih.gov In terms of electrophilic substitution, the C8 position is predicted to be the most reactive on the benzene (B151609) portion of the quinazoline ring. mdpi.com

| Position | General Effect of Substitution on Activity | Examples of Favorable Substituents |

| 2 | Can influence selectivity and potency; electron-donating groups often favored. acs.org | Methyl, Thiol, Aryl groups acs.orgnih.gov |

| 3 | Crucial for hydrogen bonding in kinase inhibition; substituted aromatic rings can be key for antimicrobial activity. nih.govrsc.org | Substituted Phenyl nih.gov |

| 4 | Critical for activity; amino and substituted amino groups are often essential. nih.gov | Anilino, Benzylamino rsc.orgmdpi.com |

| 6 | Modulates potency and selectivity; electron-donating groups can be beneficial. rsc.org | Methoxy, Amino, Halogens nih.govrsc.org |

| 8 | Can enhance activity, particularly antimicrobial. nih.gov | Halogens (e.g., Iodine) nih.gov |

Role of the Benzylamino Moiety in Functional Activity

The benzylamino group at the C4 position of the quinazoline ring is a key determinant of the compound's biological activity. This moiety is analogous to the well-studied anilino group found in many potent kinase inhibitors. rsc.org The benzylamino group serves several crucial functions in the interaction of the molecule with its biological targets.

Firstly, the nitrogen atom of the benzylamino linker can act as a hydrogen bond donor, contributing to the binding affinity of the compound. Secondly, the benzyl (B1604629) ring itself can engage in hydrophobic and van der Waals interactions within the binding pocket of a target protein. The flexibility of the benzylamino group, compared to a more rigid anilino group, may also allow for an optimal orientation of the molecule within the active site.

Substitutions on the benzyl ring can have a profound impact on the compound's activity. The position, size, and electronic nature of these substituents can fine-tune the binding affinity and selectivity. For instance, in a series of 4-anilino-6-aminoquinazoline derivatives developed as anti-MERS-CoV agents, various substitutions on a benzylamine moiety at the C6 position were explored. mdpi.com It was found that electron-withdrawing groups, such as a cyano group at the meta position of the benzyl ring, led to a significant increase in activity. mdpi.com Conversely, bulky aliphatic amine substituents at the same position resulted in a loss of inhibitory effect. mdpi.com

While direct SAR studies on 4-(benzylamino)quinazolines are not as extensively reported as those for their 4-anilino counterparts, the principles derived from the latter provide valuable insights. For 4-anilinoquinazolines, small lipophilic groups at the meta-position of the aniline (B41778) ring are often preferred for potent EGFR inhibition. mdpi.com It is plausible that similar trends would be observed for substitutions on the benzyl ring of 4-(benzylamino)quinazoline analogues.

| Benzylamine Substituent at C6 | Relative Activity | Reference |

| 3-Methoxybenzyl | Hit compound | mdpi.com |

| 2-Methoxybenzyl | Similar activity to hit | mdpi.com |

| 2-Hydroxybenzyl | Tolerated | mdpi.com |

| 3,4-Difluorobenzyl | Similar activity to hit | mdpi.com |

| 3-Nitrobenzyl | Similar inhibitory effect | mdpi.com |

| 2-Cyanobenzyl | No inhibitory effect | mdpi.com |

| 3-Cyanobenzyl | Significantly higher activity | mdpi.com |

| 4-Cyanobenzyl | Tolerated | mdpi.com |

| 3-Amidobenzyl | Detrimental to activity | mdpi.com |

| Di-n-butyl (aliphatic amine) | Little inhibitory effect | mdpi.com |

Influence of the Carbaldehyde Group on Compound Activity

The carbaldehyde (or formyl) group at the C6 position of the 4-(benzylamino)quinazoline scaffold is a significant feature that can influence the compound's biological profile in several ways. While specific studies detailing the direct impact of this group on the activity of the parent compound are limited, its chemical properties allow for several hypotheses regarding its role.

The carbaldehyde group is a strong electron-withdrawing group, which can modulate the electronic distribution of the entire quinazoline ring system. This can affect the pKa of the quinazoline nitrogens and the benzylamino group, thereby influencing the compound's ionization state at physiological pH and its ability to form key hydrogen bonds with a biological target.

Furthermore, the carbaldehyde group is a reactive chemical handle that can participate in various chemical transformations. This makes it an excellent starting point for the synthesis of a diverse library of analogues. For example, the aldehyde can be readily converted into Schiff bases, hydrazones, oximes, and other derivatives. nih.gov These modifications can introduce new pharmacophoric elements and explore a wider chemical space, potentially leading to compounds with enhanced potency, selectivity, or improved pharmacokinetic properties. For instance, acylhydrazone derivatives of quinazolines have been shown to possess significant antimicrobial and anticancer activities. nih.gov

The aldehyde group itself can also act as a pharmacophoric feature, potentially forming hydrogen bonds with amino acid residues in a target's binding site. In some cases, an aldehyde may also form a reversible covalent bond with a cysteine residue in a protein, leading to a different mechanism of inhibition.

Regioselectivity and Stereochemical Implications in Activity Modulation

The synthesis of 4-(benzylamino)quinazoline-6-carbaldehyde analogues with specific substitution patterns requires careful consideration of regioselectivity. In the synthesis of 4,6-disubstituted quinazolines, the order and method of introducing substituents are crucial. A common synthetic route involves the use of a 2,4-dichloroquinazoline intermediate. mdpi.com Nucleophilic aromatic substitution (SNAr) reactions on this intermediate generally show a high degree of regioselectivity, with the C4 position being significantly more reactive towards nucleophiles like benzylamine than the C2 position. mdpi.com This preferential reactivity allows for the selective introduction of the benzylamino group at C4. Subsequent modifications at the C6 position can then be carried out on the resulting 4-(benzylamino)-2-chloroquinazoline intermediate.

Stereochemistry, while not immediately apparent in the parent compound, can become a critical factor in the activity of its analogues. The introduction of chiral centers, for example, through the modification of the carbaldehyde group or substitution on the benzylamino moiety, can lead to stereoisomers with different biological activities. This is because biological targets, such as enzymes and receptors, are chiral environments, and stereoisomers can exhibit different binding affinities and orientations within the active site. For instance, if the benzylamino group were to be replaced with a chiral amine, the resulting enantiomers or diastereomers would likely display different potencies. Therefore, the stereochemical configuration of any introduced chiral centers must be carefully controlled and characterized to establish a clear SAR.

Exploration of Key Pharmacophoric Features within the this compound Scaffold

A pharmacophore model for a class of compounds describes the essential structural features required for biological activity. For this compound and its analogues, several key pharmacophoric features can be identified based on the SAR of related quinazoline derivatives, particularly those targeting protein kinases. nih.gov

The core pharmacophoric elements are believed to include:

The Quinazoline Core: The bicyclic quinazoline system is a critical feature, acting as a scaffold to correctly orient the other functional groups. The nitrogen atoms at positions 1 and 3 are particularly important, often acting as hydrogen bond acceptors that interact with the hinge region of protein kinases. rsc.org This interaction is a hallmark of many quinazoline-based kinase inhibitors.

The 4-Amino Linkage: The amino group at the C4 position is essential for connecting the quinazoline core to the benzyl group and for its role as a hydrogen bond donor.

The Benzyl Group: This lipophilic group is likely to occupy a hydrophobic pocket in the target's binding site. Substitutions on the benzyl ring can further enhance these hydrophobic interactions or introduce additional hydrogen bonding opportunities, thereby modulating potency and selectivity.

The spatial arrangement of these features is crucial for optimal interaction with the biological target. The development of a detailed pharmacophore model for this class of compounds would be a valuable tool for the virtual screening of compound libraries and the rational design of new, more potent analogues.

| Pharmacophoric Feature | Putative Role in Biological Activity |

| Quinazoline N1 and N3 | Hydrogen bond acceptors (e.g., interaction with kinase hinge region) rsc.org |

| 4-Amino Linker | Hydrogen bond donor, connection of key moieties |

| Benzyl Ring | Hydrophobic interactions, scaffold for further substitution |

| 6-Carbaldehyde Group | Potential hydrogen bond acceptor, reactive handle for derivatization, electronic modulation |

Mechanistic Studies of Chemical Transformations Involving 4 Benzylamino Quinazoline 6 Carbaldehyde

Kinetic and Thermodynamic Analysis of Reaction Pathways

A comprehensive kinetic and thermodynamic analysis for reactions involving 4-(benzylamino)quinazoline-6-carbaldehyde is not available in the current body of scientific literature. Such studies would require experimental determination of reaction rates under various conditions to calculate activation energies and other kinetic parameters. Similarly, thermodynamic data would involve measuring the energy changes associated with the transformation to determine its feasibility and equilibrium position. For related quinazoline (B50416) systems, computational studies have been employed to analyze potential energy surfaces and determine activation energies for reactions like nucleophilic aromatic substitution, providing insight into the relative reactivity of different positions on the quinazoline ring.

Role of Catalysts and Reaction Conditions in Product Formation and Selectivity

Catalysts play a crucial role in the synthesis and transformation of quinazoline derivatives, often enhancing reaction rates and controlling selectivity.

Catalysis in Quinazoline Synthesis and Functionalization: Transition metals such as palladium, copper, iron, and ruthenium are frequently used to catalyze the formation of the quinazoline scaffold and its subsequent functionalization. For instance, copper-catalyzed reactions are employed in the synthesis of quinazolines through cascade reactions involving intermolecular N-arylation and intramolecular nucleophilic substitution. Iron catalysts have been used in domino protocols for the synthesis of substituted quinazolines.

Influence of Reaction Conditions: Reaction conditions, including the choice of solvent, temperature, and base, significantly impact the outcome and selectivity of reactions involving quinazolines. In nucleophilic aromatic substitution reactions on 2,4-dichloroquinazolines, the reaction time can vary from minutes to hours depending on the nucleophile, solvent, and temperature. The choice of catalyst and reaction conditions can also direct the reaction towards a specific product in multi-component reactions.

Without specific experimental data for this compound, the role of catalysts and conditions can only be inferred from the general behavior of the quinazoline class. It is plausible that transition metal catalysts could be employed to mediate cross-coupling reactions at various positions on the quinazoline ring or to facilitate transformations of the aldehyde group. The specific choice of catalyst and conditions would be critical in achieving desired product formation and selectivity.

Q & A

Basic: What are the key safety considerations when handling 4-(Benzylamino)quinazoline-6-carbaldehyde in laboratory settings?

Answer:

When handling this compound, adhere to the following safety protocols:

- Personal Protective Equipment (PPE): Use gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation: Ensure proper fume hood ventilation to prevent inhalation exposure .

- Spill Management: Collect spills using inert absorbents (e.g., dry sand) and dispose as hazardous waste .

- Storage: Store in sealed containers in dry, cool areas away from ignition sources .

Basic: What synthetic routes are commonly employed for the preparation of this compound?

Answer:

Two primary methods are used:

Conventional Alkylation:

- React quinazoline-6-carbaldehyde with benzylamine derivatives in polar aprotic solvents (e.g., DMF, DMSO) at 60–80°C.

- Catalysts: KCO or NaH enhances nucleophilic substitution .

Electrochemical Synthesis:

- Utilizes aluminum/carbon electrodes in acetic acid under mild conditions (room temperature).

- Advantages: Higher yields (85–90%) and reduced byproducts .

Comparison Table:

| Method | Temperature | Solvent | Catalyst | Yield (%) |

|---|---|---|---|---|

| Conventional Alkylation | 60–80°C | DMF/DMSO | KCO/NaH | 60–75 |

| Electrochemical | Room Temp | Acetic Acid | Al/C Electrodes | 85–90 |

Advanced: How can researchers optimize reaction conditions to improve the yield of this compound?

Answer:

Optimization strategies include:

- Solvent Selection: Polar aprotic solvents (DMF) improve solubility and reaction kinetics, while acetic acid in electrochemical methods reduces side reactions .

- Catalyst Screening: Test bases like NaH or DBU to enhance reaction efficiency .

- Temperature Control: Lower temperatures (electrochemical methods) minimize decomposition .

- Real-Time Monitoring: Use HPLC or TLC to track intermediate formation and adjust conditions dynamically .

Advanced: What strategies are recommended for resolving contradictions in reported biological activity data of quinazoline derivatives?

Answer:

To address inconsistencies:

Comparative Assays: Replicate studies under standardized conditions (e.g., kinase inhibition assays at fixed ATP concentrations) .

Structural Validation: Confirm compound identity via and HRMS to rule out impurities .

Target Profiling: Use computational docking (e.g., AutoDock) to assess binding affinity variations across protein kinase isoforms .

Data Normalization: Report IC values relative to positive controls (e.g., staurosporine for kinase inhibition) .

Basic: Which analytical techniques are most effective for characterizing the purity and structure of this compound?

Answer:

Key techniques include:

- Nuclear Magnetic Resonance (NMR): and NMR confirm substitution patterns and aldehyde functionality.

- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%) .

- Mass Spectrometry (HRMS): Validates molecular weight and detects trace impurities.

Advanced: How does the choice of solvent system influence the reaction kinetics and byproduct formation in the synthesis of this compound?

Answer:

- Polar Aprotic Solvents (DMF/DMSO): Increase nucleophilicity of benzylamine, accelerating alkylation. However, high temperatures (>80°C) may degrade the aldehyde group, forming quinazoline oxides .

- Electrochemical Solvents (Acetic Acid): Stabilize reactive intermediates via protonation, suppressing side reactions like aldol condensation .

- Byproduct Mitigation: Add molecular sieves to absorb water, preventing hydrolysis of the aldehyde group .

Advanced: What mechanistic insights exist regarding the interaction of this compound with biological targets such as protein kinases?

Answer:

- Binding Mode: The quinazoline scaffold mimics ATP’s adenine ring, competing for the kinase ATP-binding pocket. The benzylamino group enhances hydrophobic interactions with conserved residues (e.g., Phe82 in EGFR) .

- Aldehyde Reactivity: The aldehyde moiety may form Schiff bases with lysine residues, leading to irreversible inhibition. Validate via X-ray crystallography or mutagenesis studies .

- Selectivity Screening: Profile against kinase panels (e.g., KinomeScan) to identify off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.